molecular formula C16H15NO3 B6404694 4-(3-Acetylaminophenyl)-3-methylbenzoic acid CAS No. 1261952-20-8

4-(3-Acetylaminophenyl)-3-methylbenzoic acid

Cat. No.: B6404694
CAS No.: 1261952-20-8
M. Wt: 269.29 g/mol
InChI Key: KTSGRYIQNCNDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetylaminophenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes both acetylamino and methylbenzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-3-methylbenzoic acid typically involves multiple steps. One common method starts with the acetylation of 3-aminophenyl, followed by a Friedel-Crafts acylation to introduce the methylbenzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetylamino group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions, including the presence of catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(3-Acetylaminophenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its specific functional groups.

    Industry: It can be used in the production of dyes, pigments, and other materials where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)-3-methylbenzoic acid: Similar structure but lacks the acetyl group, which can affect its reactivity and interactions.

    4-(3-Acetylaminophenyl)-benzoic acid: Lacks the methyl group, which can influence its physical and chemical properties.

    3-Acetylaminobenzoic acid: A simpler structure that can be used as a starting material for more complex derivatives.

Uniqueness

4-(3-Acetylaminophenyl)-3-methylbenzoic acid is unique due to the presence of both acetylamino and methylbenzoic acid groups, which provide a combination of reactivity and interaction potential not found in simpler analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-acetamidophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-8-13(16(19)20)6-7-15(10)12-4-3-5-14(9-12)17-11(2)18/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGRYIQNCNDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690605
Record name 3'-Acetamido-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-20-8
Record name 3'-Acetamido-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.